molecular formula C25H25NO2 B1673182 (4-methoxynaphthalen-1-yl)(1-pentyl-1H-indol-3-yl)methanone CAS No. 210179-46-7

(4-methoxynaphthalen-1-yl)(1-pentyl-1H-indol-3-yl)methanone

Cat. No. B1673182
M. Wt: 371.5 g/mol
InChI Key: UBMPKJKGUQDHRM-UHFFFAOYSA-N

Description

“(4-methoxynaphthalen-1-yl)(1-pentyl-1H-indol-3-yl)methanone”, also known as JWH-081, is a synthetic cannabinoid . It is an analytical reference standard categorized as a synthetic cannabinoid . It has been found in Spice/K2-type herbal blends and may have neurotoxic properties .


Molecular Structure Analysis

The molecular formula of JWH-081 is C25H25NO2 . The InChI string is InChI=1S/C25H25NO2/c1-3-4-9-16-26-17-22(19-11-7-8-13-23(19)26)25(27)21-14-15-24(28-2)20-12-6-5-10-18(20)21/h5-8,10-15,17H,3-4,9,16H2,1-2H3 . The SMILES string is O=C(C1=C2C=CC=CC2=C(OC)C=C1)C3=CN(CCCCC)C4=C3C=CC=C4 .


Physical And Chemical Properties Analysis

The molecular weight of JWH-081 is 371.4715 g/mol . The melting point is 130-131 °C, and the boiling point is 570.0±30.0 °C (Predicted) . The density is predicted to be 1.11±0.1 g/cm3 .

Scientific Research Applications

Identification and Detection in Commercial Products

A study conducted by Nakajima et al. (2011) focused on the surveillance of unregulated drugs, identifying "(4-methoxynaphthalen-1-yl)(1-pentyl-1H-indol-3-yl)methanone" among other compounds as adulterants in various herbal and drug-like products obtained via the Internet. The identification process involved techniques such as liquid chromatography–mass spectrometry (LC-MS), gas chromatography–mass spectrometry (GC-MS), accurate mass spectrometry, and nuclear magnetic resonance (NMR) spectroscopy. The study highlights the variability in the content of these compounds in commercial products, indicating a potential risk associated with their unregulated use (Nakajima et al., 2011).

Structural Elucidation and Chemical Analysis

Denooz et al. (2013) reported on the structural and spectral elucidation of four cannabimimetic compounds, including "(4-methoxynaphthalen-1-yl)(1-pentyl-1H-indol-3-yl)methanone" (RCS-4), seized in Belgium. The study utilized a combination of liquid chromatography (LC)-ultraviolet spectroscopy, high-resolution accurate mass detection, and NMR analysis. This comprehensive analytical approach allowed for the detection and absolute identification of illicit compounds, contributing to the expansion of existing databases and facilitating future identification efforts (Denooz et al., 2013).

Genotoxic Properties and Health Implications

Research by Ferk et al. (2016) investigated the genotoxic properties of certain synthetic cannabinoids, including "(4-methoxynaphthalen-1-yl)(1-pentyl-1H-indol-3-yl)methanone" (RCS-4). The study utilized various in vitro assays to characterize the DNA-damaging properties of these drugs. The findings indicated dose-dependent effects in assays such as the single cell gel electrophoresis (SCGE) with human lymphocytes, suggesting potential health risks associated with the consumption of these compounds (Ferk et al., 2016).

Safety And Hazards

JWH-081 is a DEA Schedule I controlled substance . Substances in the DEA Schedule I have no currently accepted medical use in the United States, a lack of accepted safety for use under medical supervision, and a high potential for abuse . It may have neurotoxic properties .

properties

IUPAC Name

(4-methoxynaphthalen-1-yl)-(1-pentylindol-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25NO2/c1-3-4-9-16-26-17-22(19-11-7-8-13-23(19)26)25(27)21-14-15-24(28-2)20-12-6-5-10-18(20)21/h5-8,10-15,17H,3-4,9,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBMPKJKGUQDHRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=C(C4=CC=CC=C43)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80175225
Record name JWH 081
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80175225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-methoxynaphthalen-1-yl)(1-pentyl-1H-indol-3-yl)methanone

CAS RN

210179-46-7
Record name JWH 081
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=210179-46-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name JWH-081
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name JWH 081
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80175225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 210179-46-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name JWH-081
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/77E58024IT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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